molecular formula C6H6Cl2N2 B11806931 (4,5-Dichloropyridin-2-YL)methanamine

(4,5-Dichloropyridin-2-YL)methanamine

Cat. No.: B11806931
M. Wt: 177.03 g/mol
InChI Key: ICHGQTLJSQPDBG-UHFFFAOYSA-N
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Description

(4,5-Dichloropyridin-2-YL)methanamine is a chemical compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the pyridine ring and an amine group attached to the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloropyridin-2-YL)methanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 4,5-dichloropyridine with formaldehyde and ammonium chloride under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes followed by amination. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloropyridin-2-YL)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(4,5-Dichloropyridin-2-YL)methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4,5-Dichloropyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dichloropyridin-2-YL)methanamine is unique due to the presence of two chlorine atoms at specific positions on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

(4,5-dichloropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6Cl2N2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H,2,9H2

InChI Key

ICHGQTLJSQPDBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Cl)Cl)CN

Origin of Product

United States

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